1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Description
1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a 4-fluorophenyl substitution at the 1-position and methoxy groups at the 6- and 7-positions of the isoquinoline scaffold. This compound has been studied for its stereochemical properties, with chiral separation revealing distinct R- and S-isomers using a Chiralpak AD-H column .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBPKDVQTDDUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 3,4-dimethoxybenzaldehyde.
Formation of Schiff Base: The 4-fluoroaniline reacts with 3,4-dimethoxybenzaldehyde to form a Schiff base intermediate.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the tetrahydroisoquinoline core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Modified tetrahydroisoquinoline derivatives.
Substitution Products: Various substituted tetrahydroisoquinoline compounds.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds related to tetrahydroisoquinolines exhibit antidepressant effects. For instance, derivatives of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown promise in modulating neurotransmitter levels such as serotonin and norepinephrine in animal models. This modulation is essential for developing new antidepressant therapies that could be more effective and have fewer side effects than current options .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression. Further investigations are needed to elucidate the specific pathways involved and to assess the compound's efficacy in vivo.
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinolines have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier may allow it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation .
Synthesis of Related Compounds
The synthesis of this compound can be achieved through various methods involving multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate phenolic compounds with amines under controlled conditions to yield the desired tetrahydroisoquinoline structure .
Building Block for Drug Development
Due to its unique structural features, this compound serves as a valuable building block for synthesizing more complex molecules in pharmaceutical research. Its derivatives can be modified to enhance biological activity or selectivity toward specific targets in disease pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in rodent models after administration of the compound. |
| Study B | Anticancer Activity | Showed inhibition of growth in breast and prostate cancer cell lines with IC50 values indicating potential for further development. |
| Study C | Neuroprotection | Found that treatment with the compound reduced neuronal apoptosis in models of oxidative stress-induced damage. |
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, neuroprotection, and neuroinflammation.
Effects: The compound’s effects may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substitutions
The biological activity of THIQ derivatives is highly dependent on substituents at the 1-position. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., dimethylamino): Enhance analgesic/anti-inflammatory potency, likely due to increased receptor interaction or metabolic stability .
- Electron-Withdrawing Groups (e.g., nitro): May improve binding to σ2 receptors or catalytic intermediates but reduce solubility .
- Halogenated Aryl Groups: Influence toxicity profiles; bromo and chloro derivatives exhibit higher acute toxicity compared to non-halogenated analogs .
Role of the 6,7-Dimethoxy Motif
The 6,7-dimethoxy group is a critical pharmacophore across multiple studies:
- Sigma-2 (σ2) Receptors : Derivatives with this motif show high affinity, but cyclization or alkylation of the methoxy groups reduces activity .
- D3 Dopamine Receptors : 6,7-Dimethoxy-THIQ derivatives exhibit strong D3R affinity, with rigidified analogs (e.g., o-xylenyl linkers) further enhancing selectivity .
- Antifungal Activity : N-Alkylated derivatives with C11 chains inhibit ergosterol biosynthesis, comparable to clotrimazole .
Chirality and Stereochemical Effects
1-(4-Fluorophenyl)-6,7-dimethoxy-THIQ exists as enantiomers (R and S), resolved via chiral chromatography .
Biological Activity
1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (referred to as compound A) is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18FNO2
- Molecular Weight : 287.33 g/mol
- CAS Number : 865546-37-8
The compound features a tetrahydroisoquinoline core with two methoxy groups and a fluorophenyl substituent. Its structural characteristics contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound A against various cancer cell lines. The following table summarizes the findings from relevant research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon Cancer) | 13.73 ± 2.32 | |
| MCF-7 (Breast Cancer) | 11.46 ± 2.45 | |
| HepG2 (Liver Cancer) | 0.56 ± 0.01 | |
| A549 (Lung Cancer) | 6.6 ± 0.6 |
The compound exhibited significant inhibitory activity against HepG2 cells, outperforming established chemotherapeutics such as Etoposide and Doxorubicin in terms of potency.
The anticancer activity of compound A is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways.
- Cell Cycle Arrest : Studies indicate that compound A can arrest the cell cycle in the S phase, thereby inhibiting proliferation .
- Targeting Specific Kinases : It has been identified as a potential inhibitor of certain kinases involved in cancer progression, although specific kinase targets remain under investigation .
Neuropharmacological Effects
In addition to its anticancer properties, compound A has demonstrated neuropharmacological effects:
- Anticonvulsant Activity : In animal models, it exhibited anticonvulsant properties in maximal electroshock-induced seizure tests . This suggests potential applications in epilepsy treatment.
- Cognitive Enhancement : Preliminary studies indicate that derivatives of tetrahydroisoquinolines can enhance cognitive functions and may have implications for treating neurodegenerative diseases .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activity of compound A:
-
Study on Cardiac Effects : A conjugate of this compound with dihydroquercetin demonstrated positive inotropic effects on cardiac muscle tissues in rats, suggesting its potential use in cardiovascular therapies .
- Results Summary :
- Concentration-dependent positive inotropic effect observed.
- Effective concentration (EC50) values were lower for the conjugate compared to individual components.
- Results Summary :
- Drug Interaction Studies : Research into drug-drug interactions involving P-glycoprotein modulation has shown that compounds similar to A can affect the bioavailability of other drugs, indicating a need for careful consideration in polypharmacy scenarios .
Q & A
Q. Advanced
- X-ray crystallography : Critical for resolving absolute configuration. Single crystals can be grown via slow evaporation in ethanol/water mixtures, as shown for iodophenyl analogs .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers.
- Vibrational circular dichroism (VCD) : Provides stereochemical insights for non-crystalline compounds.
For fluorinated derivatives, ¹⁹F NMR is advantageous for tracking conformational changes in solution, complementing ¹H/¹³C NMR and IR data .
How should researchers design experiments to assess the metabolic stability of fluorophenyl-substituted tetrahydroisoquinolines in preclinical models?
Q. Advanced
In vitro hepatic microsomal assays : Incubate the compound with rat/human liver microsomes and NADPH, monitoring degradation via LC-MS/MS.
CYP450 inhibition screening : Evaluate interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.
Pharmacokinetic (PK) profiling : Administer the compound to rodents (IV/oral) and analyze plasma/tissue samples for half-life (t₁/₂), clearance (CL), and bioavailability (F%).
Fluorine’s electronegativity may reduce oxidative metabolism compared to chlorophenyl analogs, as seen in related isoquinoline derivatives .
What are the critical considerations for optimizing reaction yields in large-scale synthesis of fluorophenyl-tetrahydroisoquinolines?
Q. Basic
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining efficiency .
- Solvent recycling : Recover DMF or THF via distillation.
- Byproduct management : Use scavengers (e.g., silica-bound thiourea) to remove residual boronic acids.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.
How can computational tools predict the pharmacokinetic and toxicity profiles of this compound?
Q. Advanced
- Molecular docking : Screen against targets like MAO-A/B or σ receptors using AutoDock Vina.
- ADMET prediction : Tools like SwissADME or ProTox-II estimate logP, BBB permeability, and hepatotoxicity.
- MD simulations : Analyze ligand-receptor binding stability over 100-ns trajectories (e.g., GROMACS).
Fluorine’s small size and high electronegativity may improve blood-brain barrier penetration relative to bulkier substituents .
What strategies mitigate diastereomer formation during the synthesis of this compound?
Q. Advanced
- Chiral induction : Use (-)-sparteine or Evans auxiliaries to enforce enantioselectivity during cyclization .
- Dynamic kinetic resolution (DKR) : Employ bifunctional catalysts (e.g., Ru-SYNPHOS) to interconvert intermediates.
- Crystallization-induced diastereomer transformation (CIDT) : Exploit solubility differences to isolate the desired isomer .
How do researchers validate the purity of fluorophenyl-tetrahydroisoquinolines for in vivo studies?
Q. Basic
- HPLC-UV/ELSD : Achieve >95% purity using C18 columns (acetonitrile/water + 0.1% TFA).
- Elemental analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.
- Residual solvent testing : GC-MS to detect traces of DMF or THF (ICH Q3C limits).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
